ent-Moxifloxacin Hydrochloride

Description

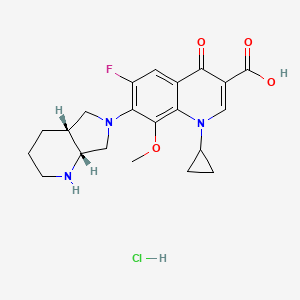

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-VAGBGMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Approaches for Ent Moxifloxacin Hydrochloride

General Synthetic Strategies for Moxifloxacin (B1663623) Base and Salt Formation

The conventional synthesis of moxifloxacin involves the coupling of two key fragments: a quinolone carboxylic acid core and a bicyclic amine side chain. The most common quinolone precursor is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. justia.comgoogle.com This core is then reacted with the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, also known as (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine. justia.comgoogle.com For the synthesis of ent-moxifloxacin, the corresponding (R,R)-enantiomer of the side chain is required.

The coupling reaction is a nucleophilic aromatic substitution where the secondary amine of the bicyclic side chain displaces the fluorine atom at the C-7 position of the quinolone ring. justia.com This reaction is often carried out in the presence of a base and can be prone to low regioselectivity, yielding an isomeric impurity where the side chain attaches at the C-6 position. justia.com To improve yield and regioselectivity, methods using a borate (B1201080) complex have been developed. One such process involves reacting the quinolone carboxylic acid ethyl ester with boric acid and an anhydride (B1165640) like acetic or propionic anhydride. justia.comgoogle.comgoogle.com This forms a borate complex intermediate which then reacts more cleanly with the chiral amine side chain. justia.comgoogle.com

Once the moxifloxacin base is synthesized, it is converted to the hydrochloride salt. This is typically achieved by treating a solution of the moxifloxacin base, often in an alcohol like methanol (B129727) or ethanol, with hydrochloric acid. google.comepo.org The resulting moxifloxacin hydrochloride salt then precipitates and can be isolated. epo.org

Development of Stereoselective Synthetic Routes for Enantiomers

The critical challenge in synthesizing ent-moxifloxacin lies in obtaining the enantiomerically pure (R,R)-diazabicyclononane side chain. Various stereoselective strategies have been developed to this end.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive chiral molecules as starting materials. One established route starts from pyridine-2,3-dicarboxylic acid anhydride. google.com This starting material is reacted with a chiral auxiliary, such as (R)-2-amino-2-phenylethanol, to induce the desired stereochemistry. researchgate.net A series of transformations, including reductions and cyclizations, then builds the bicyclic ring system with the correct absolute configuration, which can then be used to synthesize ent-moxifloxacin.

Application of Asymmetric Catalysis in Key Reaction Steps

Asymmetric catalysis offers a powerful method for establishing stereocenters. In the context of moxifloxacin synthesis, this approach can be applied to key intermediates. For instance, the asymmetric hydrogenation of a prochiral precursor to the bicyclic amine can set the two required stereocenters. acs.org Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have been explored for such transformations. researchgate.net Another approach involves the use of biocatalysis, where enzymes like transaminases can stereoselectively introduce an amine group onto a ketone precursor, leading to the formation of the chiral side chain with high enantiomeric purity. google.com

Diastereoselective Synthesis for Chiral Control

Diastereoselective synthesis involves using an existing chiral center in a molecule to direct the formation of a new stereocenter. An intramolecular double stereodifferentiation strategy has been developed for the synthesis of the key (S,S)-diazabicyclononane intermediate. acs.org This method employs a dual chiral-auxiliary strategy during a hydrogenation step to ensure high stereoselectivity in forming the desired cis-fused bicyclic system. acs.org While this specific example targets the moxifloxacin intermediate, the principles are directly applicable to the synthesis of its enantiomer for ent-moxifloxacin by selecting the opposite enantiomer of the chiral auxiliary.

Enantiomeric Resolution Techniques Applied to Moxifloxacin Intermediates and Final Products

When a stereoselective synthesis is not employed, a racemic mixture of the side chain or the final moxifloxacin product is produced. Resolution techniques are then required to separate the desired enantiomer from the unwanted one.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving chiral amines and carboxylic acids is through the formation of diastereomeric salts. crysforma.com For the bicyclic amine intermediate, a racemic mixture can be reacted with a chiral acid, such as L-tartaric acid. google.comwikipedia.org This reaction creates a pair of diastereomeric salts ((R,R)-amine-L-tartrate and (S,S)-amine-L-tartrate) which have different physical properties, most importantly, different solubilities in a given solvent. unchainedlabs.com

Table 1: Chiral Resolving Agents and Methods for Moxifloxacin and Intermediates

| Molecule Resolved | Chiral Resolving Agent | Method | Key Findings/Solvent System | Reference |

|---|---|---|---|---|

| (±)-2,8-diazabicyclo[4.3.0]nonane | L-tartaric acid | Diastereomeric Salt Crystallization | Classical method for resolving the racemic bicyclic amine. | google.comwikipedia.org |

| (±)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane | d-(-)-tartaric acid | Diastereomeric Salt Crystallization | Resolution of a key intermediate, allowing for recycling of the undesired enantiomer. | researchgate.net |

| (±)-cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Candida antarctica lipase (B570770) B (CAL-B) | Enzymatic Kinetic Resolution | Highly enantioselective hydrolysis (E > 80) to yield enantiopure diester (>99% ee). | researchgate.net |

| (±)-Moxifloxacin | Chiral reagent and Copper Sulphate | HPLC with Chiral Mobile Phase Additive | Forms ternary diastereomer complexes for successful chiral separation on a reverse-phase column. | google.com |

| (±)-2,8-diazabicyclo[4.3.0]nonane intermediate | Not specified | Diastereomeric Salt Crystallization | Isopropanol (B130326)/water system guaranteed high yield and optical purity. | figshare.com |

Advanced Analytical and Spectroscopic Characterization of Ent Moxifloxacin Hydrochloride

Chromatographic Techniques for Enantiomeric Purity and Separation

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical quality control, particularly for chiral drugs like moxifloxacin (B1663623) hydrochloride. Due to the presence of two chiral centers in its structure, moxifloxacin hydrochloride can exist as four stereoisomers: the active (S,S)-enantiomer, its enantiomer (R,R)-ent-moxifloxacin, and two diastereomers, (R,S) and (S,R). nih.govresearchgate.net The development of robust analytical methods to separate and quantify these isomers is essential to ensure the safety and efficacy of the drug product. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC), have been successfully employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the enantiomeric separation of moxifloxacin hydrochloride. This technique offers high resolution and sensitivity, enabling the accurate quantification of the undesired ent-moxifloxacin hydrochloride and other stereoisomeric impurities. The success of chiral HPLC hinges on the careful selection and optimization of both the chiral stationary phase and the mobile phase.

The choice of the chiral stationary phase (CSP) is paramount for achieving effective enantioseparation. For moxifloxacin and its enantiomer, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated considerable success.

One approach involves the use of a cellulose-tris(3,5-dimethylphenylcarbamate) based packing in a chiral chromatographic column for the normal-phase HPLC separation of a moxifloxacin hydrochloride intermediate and its enantiomer. scispace.com Another successful strategy has employed a phenylcarbamate-β-cyclodextrin CSP, which is a cyclodextrin-based CSP. researchgate.netresearchgate.net This type of CSP has shown exceptional enantioselectivity for moxifloxacin enantiomers. researchgate.net

Furthermore, research has explored the use of derivatized cellulose and amylose CSPs, such as Chiralcel OD and Chiralpak AD, for the separation of related chiral compounds. researchgate.net For the separation of the key intermediate of moxifloxacin, (S,S)-2,8-diazabicyclo[4.3.0]nonane, and its (R,R)-isomer, the Chiralpak IC column has shown superior results compared to the Chiralpak IA column. orientjchem.org The chiral recognition mechanism on these CSPs is attributed to the formation of solute-CSP complexes. orientjchem.org

It is also possible to achieve chiral separation on an achiral column by using a chiral mobile phase additive. A notable example is the use of an achiral C18 column with a mobile phase containing copper (II)-sulfate and L-isoleucine. nih.govresearchgate.net

Table 1: Examples of Chiral Stationary Phases for Moxifloxacin Enantiomer Separation

| Chiral Stationary Phase (CSP) | Column Type | Application | Reference |

|---|---|---|---|

| Cellulose-tris(3,5-dimethylphenylcarbamate) | Normal Phase | Separation of moxifloxacin hydrochloride intermediate and its enantiomer. | scispace.com |

| Phenylcarbamate-β-cyclodextrin | Cyclodextrin-based | Enantiomeric purity testing of moxifloxacin hydrochloride. | researchgate.netresearchgate.net |

| Chiralpak IC | Polysaccharide-based | Separation of (R,R)- and (S,S)-2,8-diazabicyclo[4.3.0]nonane. | orientjchem.org |

The composition of the mobile phase plays a critical role in optimizing the enantioseparation of moxifloxacin hydrochloride. The choice of solvents, buffers, and additives can significantly influence retention times, resolution, and peak shape.

For normal-phase HPLC on a cellulose-based CSP, a mobile phase consisting of n-hexane and isopropanol (B130326) has been utilized, with the volume fraction of n-hexane typically in the range of 80-90%. scispace.comgoogle.com In some instances, a mixture of methanol (B129727), ethanol, and diethylamine (B46881) has been employed as the mobile phase with a Chiralpak IC column. orientjchem.org

In reversed-phase HPLC, aqueous-organic mobile phases are common. For separations on an achiral C18 column using a chiral mobile phase additive, a mixture of methanol and an aqueous solution containing copper (II)-sulfate and L-isoleucine has been effective. nih.govresearchgate.net The pH of the mobile phase is also a critical parameter, with a pH of 3.5 being identified as optimal in one study. nih.govresearchgate.net

When using a cyclodextrin-based CSP, a mobile phase composed of acetonitrile (B52724) and triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer has been shown to provide exceptional enantioselectivity. researchgate.netresearchgate.net For separations on a Hypersil BDS C18 reversed-phase column, a mobile phase of 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3) and acetonitrile (75:25) has been used. nih.gov

Table 2: Optimized Mobile Phase Compositions for Chiral HPLC Separation

| Chiral Stationary Phase | Mobile Phase Composition | Key Parameters | Reference |

|---|---|---|---|

| Cellulose-tris(3,5-dimethylphenylcarbamate) | n-hexane:isopropanol (85:15) | Flow rate: 1.0 mL/min, Detection: 295 nm | google.com |

| Phenylcarbamate-β-cyclodextrin | Acetonitrile and triethylammonium acetate (TEAA) buffer | Optimized through Design of Experiments | researchgate.netresearchgate.net |

| Chiralpak IC | Methanol:Ethanol:Diethylamine (1:1:0.1 v/v/v) | Isocratic elution, Flow rate: 1.0 mL/min | orientjchem.org |

| Achiral C18 | 30% Methanol, 0.01 M chiral agents (copper (II)-sulfate and isoleucine) | pH: 3.5, Temperature: 23°C | nih.govresearchgate.net |

A developed chiral HPLC method must be rigorously validated to ensure its suitability for the quantitative analysis of this compound. Validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). nih.govjocpr.comresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, and precision.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. researchgate.net For chiral methods, this means demonstrating baseline separation of all stereoisomers. nih.govresearchgate.net

Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specified range. For the (R,R)-enantiomer of moxifloxacin, linearity has been demonstrated in ranges such as 0.30–2.50 µg/mL with a correlation coefficient (R²) greater than 0.998. nih.govresearchgate.net

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with percentage recoveries for the (R,R)-enantiomer in bulk drug samples reported to be between 98.1% and 104.4%. researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

The limits of detection (LOD) and quantification (LOQ) are also critical parameters. For the chiral impurity of moxifloxacin, LOD and LOQ values have been reported as 0.098 µg/mL and 0.298 µg/mL, respectively. nih.govresearchgate.net Another study reported an even lower LOD of 0.1 μg/mL for the (R,R)-enantiomer. researchgate.net

Capillary Electrophoresis (CE) for Enantiomeric Resolution and Purity Assessment

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric purity assay of moxifloxacin hydrochloride. nih.govresearchgate.net It offers advantages such as high efficiency, short analysis times, and low consumption of reagents. A validated CE method has been successfully developed to separate moxifloxacin (the S,S-isomer) from its (R,R)-enantiomer, as well as the (R,S) and (S,R) diastereomers. nih.govresearchgate.net

The separation is typically carried out in a fused-silica capillary. A key component for chiral separation in CE is the use of a chiral selector added to the background electrolyte (BGE). For moxifloxacin enantiomers, highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) has proven to be an effective chiral selector. nih.govresearchgate.net

An optimized CE method utilized a 12.5 mM triethylamine (B128534) (TEA) phosphate (B84403) buffer at pH 2.5, containing 5% HS-γ-CD and 6% acetonitrile. nih.govresearchgate.net The separation was performed at 20°C with an applied voltage of -13 kV, and detection was carried out at 295 nm. nih.govresearchgate.net This method was validated for specificity, linearity, range, accuracy, and precision for the isomeric impurities in the range of 0.05% to 5%. nih.gov The study also used this method to investigate potential racemization of the drug substance in both solid and solution states. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) in Chiral Separations

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative for the analysis of moxifloxacin hydrochloride. A validated HPTLC method has been developed for the routine estimation of moxifloxacin hydrochloride in tablet formulations. nih.govresearchgate.net

In this method, silica (B1680970) gel 60 F254 plates are used as the stationary phase. nih.govresearchgate.net A mobile phase consisting of a mixture of methylene (B1212753) chloride, methanol, strong ammonia (B1221849) solution, and acetonitrile (10:10:5:10 v/v/v/v) has been shown to be effective. nih.govresearchgate.net The developed plates are dried, and densitometric detection is performed at 292 nm. nih.govresearchgate.net The method was found to be linear in the range of 9-54 nanograms per spot with a correlation coefficient greater than 0.99. nih.govresearchgate.net The method was validated according to ICH guidelines for parameters including accuracy, precision, and reproducibility. nih.govresearchgate.net

While the primary application of the described HPTLC method was for the quantification of moxifloxacin in tablets, the principles of using a stationary phase and a specific mobile phase can be adapted for chiral separations, although direct chiral separation of moxifloxacin enantiomers by this specific HPTLC method was not the focus of the cited studies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Moxifloxacin Hydrochloride |

| (S,S)-2,8-diazabicyclo[4.3.0]nonane |

| (R,R)-2,8-diazabicyclo[4.3.0]nonane |

| Copper (II)-Sulfate |

| L-isoleucine |

| n-hexane |

| Isopropanol |

| Methanol |

| Ethanol |

| Diethylamine |

| Acetonitrile |

| Triethylammonium Acetate (TEAA) |

| Ammonium Dihydrogen Orthophosphate |

| Highly-sulfated gamma-cyclodextrin (HS-γ-CD) |

| Triethylamine (TEA) Phosphate |

| Methylene Chloride |

Spectroscopic Techniques for Structural Elucidation and Crystalline Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. While standard ¹H and ¹³C NMR spectra are identical for enantiomers like moxifloxacin and ent-moxifloxacin in an achiral solvent, NMR is pivotal for confirming stereochemistry when employing chiral auxiliaries.

The structural assignment for the core moxifloxacin molecule is confirmed by characteristic signals in ¹H and ¹³C NMR spectra. For instance, in a ¹H NMR spectrum, distinct signals corresponding to the protons on the cyclopropyl (B3062369) ring, the quinoline (B57606) core, the methoxy (B1213986) group, and the diazabicyclononane side chain are observed. google.comgoogle.comresearchgate.net The proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), while the aromatic protons on the quinoline ring and the protons of the bicyclic amine system appear at specific, identifiable chemical shifts. researchgate.net

To differentiate between ent-Moxifloxacin and its (S,S)-isomer, chiral NMR techniques are necessary. This can be achieved by:

Chiral Solvating Agents (CSAs): Adding a CSA to the NMR sample creates transient diastereomeric complexes with the enantiomers. These complexes have different magnetic environments, leading to separate, distinguishable peaks in the NMR spectrum for each enantiomer.

Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a chiral derivatizing agent forms stable diastereomers, which inherently have different NMR spectra, allowing for their distinction and quantification.

Solid-state NMR (ssNMR) also presents a powerful method for stereochemical characterization. By comparing experimentally measured ¹³C tensor principal values with values computed through ab initio methods for all possible stereoisomers, the relative stereochemistry can be confirmed with high statistical probability. nih.gov This approach can simultaneously verify the molecular conformation. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Moxifloxacin Hydrochloride Note: The following data, recorded in DMSO-d₆, represents the typical signals for the moxifloxacin structure. In an achiral medium, the spectrum for this compound is identical. Differentiation requires chiral NMR methods.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.69 | s |

| H-5 | 7.71 | d |

| OCH₃ | 3.59 | s |

| Cyclopropyl H | 0.84-1.24 | m |

| Diazabicyclo[4.3.0]nonane H | 1.70-4.20 | m |

| COOH | >14 | br s |

| NH⁺ | ~10 | br s |

| Data compiled from representative literature values. google.comgoogle.com |

Mass Spectrometry (MS) in Isomeric and Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for identifying and quantifying moxifloxacin, its isomers, and degradation products. ptfarm.pluj.edu.pl Since enantiomers have identical mass-to-charge ratios (m/z), a chiral separation technique must precede mass analysis to differentiate them. Ligand-exchange chromatography or columns with chiral stationary phases are used to separate ent-Moxifloxacin from moxifloxacin before they enter the mass spectrometer. ptfarm.plresearchgate.net

Once ionized, typically using electrospray ionization (ESI), the protonated moxifloxacin molecule ([M+H]⁺) has a characteristic m/z of 402.2. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation and identification of metabolites or degradants. In this process, the precursor ion (m/z 402.2) is fragmented, and the resulting product ions are analyzed.

Common fragmentation pathways for moxifloxacin include the neutral loss of water (H₂O) and carbon dioxide (CO₂). The dominant product ion often corresponds to the loss of water, resulting in a fragment at m/z 384.2. nih.gov Other significant fragments can arise from cleavages within the diazabicyclononane side chain.

LC-MS/MS is highly effective for stability studies, where it can identify products arising from hydrolysis, oxidation, or photodegradation. researchgate.netresearchgate.net For example, degradants have been identified corresponding to the loss of the carboxyl group (m/z 358.1) or further fragmentation of the side chain. ptfarm.pluj.edu.pl The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace-level impurities and degradation products, which is critical for ensuring the purity and stability of the active pharmaceutical ingredient. researchgate.net

Table 2: Major Mass Spectrometric Fragments of Moxifloxacin and Potential Degradants

| Ion | m/z (amu) | Description | Source |

| [M+H]⁺ | 402.2 | Protonated Moxifloxacin/ent-Moxifloxacin | nih.gov |

| [M+H - H₂O]⁺ | 384.2 | Loss of water from precursor ion | nih.gov |

| [M+H - CO₂]⁺ | 358.1 | Loss of carbon dioxide (decarboxylation) | ptfarm.pluj.edu.pl |

| Degradant | 263.4 | Decarboxylation and hydrolysis of side chain | ptfarm.pluj.edu.pl |

| Data is based on ESI-MS/MS analysis. |

Potentiometric and Electrochemical Methods for Analytical Determination

Potentiometric and electrochemical methods offer a simple, rapid, and cost-effective approach for the quantitative determination of moxifloxacin. These techniques typically utilize ion-selective electrodes (ISEs) that generate a potential difference in response to the concentration of the target analyte.

Various types of ISEs have been developed for moxifloxacin determination, commonly based on a poly(vinyl chloride) (PVC) matrix membrane. walshmedicalmedia.comnih.gov These membranes are embedded with an ion-pairing agent that selectively interacts with the protonated moxifloxacin cation. Commonly used agents include sodium tetraphenyl borate (B1201080) (NaTPB), phosphomolybdic acid (PMA), and phosphotungstic acid (PTA). nih.gov The interaction between the moxifloxacin cation and the ion-pairing agent at the membrane-solution interface generates a measurable potential that correlates with the drug's concentration. These sensors exhibit near-Nernstian responses over wide concentration ranges, often from 1x10⁻² M down to 1x10⁻⁶ M. nih.gov

Crucially for a chiral compound like ent-Moxifloxacin, enantioselective potentiometric sensors have also been developed. By incorporating a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., sulfated γ-cyclodextrin) or using a modified carbon paste electrode with β-cyclodextrin, it is possible to differentiate between the enantiomers. researchgate.netmdpi.comiaea.org For example, an electrochemical sensor using a β-cyclodextrin and graphene nanosheet-modified carbon paste electrode showed different anodic oxidation peak potentials for the S,S- and R,R-enantiomers, with a peak potential difference of 122 mV, confirming successful enantiomeric recognition. iaea.org Such sensors are invaluable for determining the enantiomeric purity of this compound.

Table 3: Performance Characteristics of Various Moxifloxacin Ion-Selective Electrodes

| Electrode Type / Sensing Material | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) | Reference |

| PVC membrane / NaTPB | 1.0x10⁻² - 4.0x10⁻⁶ | ~53-55 | 3.0x10⁻⁶ | nih.gov |

| PVC membrane / PMA | 1.0x10⁻² - 5.0x10⁻⁶ | ~53-55 | 4.0x10⁻⁶ | nih.gov |

| PVC membrane / PTA | 1.0x10⁻² - 5.0x10⁻⁶ | ~53-55 | 4.0x10⁻⁶ | nih.gov |

| ZnO nanorod modified / HPβ-CD | 5.0x10⁻⁸ - 1.0x10⁻² | 21.9 | 1.27x10⁻⁷ | walshmedicalmedia.com |

| Graphene-β-CD-CPE (enantioselective) | Not specified | Not applicable | Not specified | iaea.org |

| This table summarizes performance data for total moxifloxacin determination, with the last entry highlighting an enantioselective approach. |

Particle Size Analysis using Laser Diffraction Techniques

The particle size distribution (PSD) of an active pharmaceutical ingredient like this compound is a critical physical property that influences its bulk characteristics, formulation processing, and dissolution behavior. Laser diffraction is the most common technique for determining the PSD of pharmaceutical powders. asianpubs.orgresearching.cn

The technique operates by passing a laser beam through a dispersed sample of the powder (either in a dry powder stream or a liquid suspension). ijmpronline.com The particles scatter the light at different angles, with larger particles scattering light at smaller angles and smaller particles at wider angles. A series of detectors measures the intensity of the scattered light at various angles. Mathematical models, such as Mie theory or Fraunhofer diffraction, are then applied to this scattering pattern to calculate the particle size distribution. sciengine.com

Studies on Moxifloxacin Hydrochloride have used laser diffraction, often with instruments like the Malvern Mastersizer, to characterize its PSD. asianpubs.orgijmpronline.comcore.ac.uk The results are typically reported as a volume-based distribution and include parameters such as:

D(0.1) or D10: The particle diameter below which 10% of the sample volume exists.

D(0.5) or D50: The median particle diameter, where 50% of the sample volume is composed of smaller particles.

D(0.9) or D90: The particle diameter below which 90% of the sample volume exists.

The physical properties of this compound powder are expected to be identical to those of moxifloxacin hydrochloride. Research has shown that processing methods, such as compaction, can significantly alter the particle size, increasing the median diameter and affecting other properties like surface area and crystallinity. asianpubs.org For inhalable formulations, specific particle size ranges (e.g., 1-5 µm) are targeted to ensure efficient lung deposition. impactfactor.org

Table 4: Representative Particle Size Distribution Data for Moxifloxacin Hydrochloride Powder

| Parameter | Unprocessed Powder (µm) | After Compaction (µm) |

| D(0.1) | 4.41 | 8.86 |

| D(0.5) - Median | 15.91 | 751.00 |

| D(0.9) | 48.77 | 1585.56 |

| Data adapted from a study showing the impact of processing on particle size, determined by laser diffraction. asianpubs.org |

Mechanistic and Molecular Interaction Studies of Ent Moxifloxacin Hydrochloride in Vitro and Computational

In Vitro Molecular Interactions with Biological Macromolecules

The study of how ent-Moxifloxacin Hydrochloride interacts with biological macromolecules at a molecular level is crucial for understanding its mechanism of action and pharmacokinetic profile. These interactions are primarily investigated through in vitro experiments that provide insights into the binding characteristics and the functional consequences of such binding.

Binding Characteristics with Serum Albumins (e.g., Human Serum Albumin - HSA)

Serum albumins, with Human Serum Albumin (HSA) being the most abundant protein in human plasma, play a significant role in the transport and disposition of many drugs. The binding of this compound to HSA has been a subject of detailed investigation to elucidate the nature and extent of this interaction.

A variety of spectroscopic techniques are employed to characterize the binding of this compound to HSA. These methods can reveal changes in the protein's conformation and the microenvironment of its amino acid residues upon drug binding.

Fluorescence Spectroscopy : This is a primary tool for studying drug-protein interactions. HSA contains a single tryptophan residue (Trp-214) which is intrinsically fluorescent. plos.org The binding of a ligand like this compound in the vicinity of this residue can lead to quenching of its fluorescence. Studies have shown that Moxifloxacin (B1663623) Hydrochloride (MOXH) quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. rsc.org This quenching allows for the calculation of binding parameters.

UV-Vis Absorption Spectroscopy : Changes in the UV-visible absorption spectrum of HSA upon the addition of this compound can also indicate the formation of a complex and provide information about structural changes in the protein. rsc.org

Synchronous Fluorescence Spectroscopy : This technique can provide information about the microenvironment of both tryptophan and tyrosine residues by measuring the fluorescence at a constant wavelength difference between excitation and emission. plos.orgrsc.org For the interaction of MOXH with HSA, synchronous fluorescence spectra have indicated that the binding event increases the hydrophobicity around the tryptophan residues. rsc.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to assess changes in the secondary structure of the protein upon ligand binding. In the case of MOXH binding to HSA, CD spectra have revealed an increase in the α-helix content and a decrease in β-sheet and turn content, signifying conformational changes in the protein. rsc.org

Three-Dimensional Fluorescence Spectroscopy : This technique provides a more detailed picture of the conformational changes in the protein by creating a contour map of fluorescence intensity as a function of both excitation and emission wavelengths. Studies with MOXH and HSA have utilized this method to further confirm binding-induced conformational alterations. rsc.org

Displacement experiments using known site-specific markers have demonstrated that Moxifloxacin Hydrochloride primarily binds to site I of HSA, which is located in subdomain IIA. rsc.orgnih.gov

The strength and nature of the interaction between this compound and HSA are quantified by determining the binding constants and thermodynamic parameters.

Binding Constants (Ka) : The binding constant, which indicates the affinity of the drug for the protein, can be calculated from fluorescence quenching data using the Stern-Volmer and Scatchard equations. For the interaction between Moxifloxacin Hydrochloride and HSA, the binding constants (Ka) have been found to be in the order of 105 L·mol-1, suggesting a strong binding affinity. rsc.org Studies with bovine serum albumin (BSA), a structurally similar protein, also showed a strong interaction with Moxifloxacin, with binding constants in the order of 104. tsijournals.com

Thermodynamic Parameters : The thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), provide insight into the forces driving the binding process. These can be determined by conducting binding studies at different temperatures and using the van't Hoff equation. nih.govnih.gov For the Moxifloxacin Hydrochloride-HSA interaction, the calculated thermodynamic parameters indicate that the binding is a spontaneous process. rsc.org The negative enthalpy and positive entropy changes suggest that both hydrogen bonds and van der Waals forces play major roles in stabilizing the complex, with hydrophobic forces also being involved. rsc.org

Table 1: Thermodynamic Parameters for the Interaction of Moxifloxacin Hydrochloride with Human Serum Albumin

| Parameter | Value | Driving Forces Indicated |

| Binding Constant (Ka) | ~105 L·mol-1 | Strong binding affinity |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous interaction |

| Enthalpy (ΔH) | Negative | Hydrogen bonding and van der Waals forces |

| Entropy (ΔS) | Positive | Hydrophobic interactions |

This table is based on findings from studies on Moxifloxacin Hydrochloride and Human Serum Albumin. rsc.orgnih.gov

Interaction with Bacterial Enzymes and Cellular Components (Molecular Level)

The antibacterial activity of this compound stems from its ability to interfere with essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. drugbank.comnih.gov These enzymes are crucial for bacterial DNA replication, repair, and transcription. drugbank.comaap.org

Mechanism of Action : Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which results in breaks in the bacterial chromosome and ultimately cell death. nih.gov Moxifloxacin has shown a high affinity for bacterial DNA gyrase, reportedly 100 times higher than for its mammalian counterpart. drugbank.com

Dual-Target Activity : A key feature of moxifloxacin is its potent and balanced activity against both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is thought to contribute to its broad spectrum of activity and a lower propensity for the development of bacterial resistance. oup.comnih.gov In contrast to some older fluoroquinolones that preferentially target one enzyme over the other depending on the bacterial species (DNA gyrase in Gram-negative and topoisomerase IV in Gram-positive bacteria), moxifloxacin exhibits a more equivalent high inhibitory activity against both enzymes in bacteria like Escherichia coli. nih.govoup.com

Inhibitory Concentrations (IC50) : In vitro enzyme inhibition assays are used to determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). Studies have shown that the IC50 values for moxifloxacin against wild-type and single-mutant DNA gyrase and topoisomerase IV are significantly lower (50-90%) than those of other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. nih.gov This indicates a higher potency of moxifloxacin in inhibiting these target enzymes.

Table 2: Comparative Inhibitory Activity of Moxifloxacin

| Enzyme | Bacterial Species | Observation | Reference |

| DNA Gyrase | E. coli | Equivalent high inhibitory activity as on Topoisomerase IV. nih.gov | nih.gov |

| Topoisomerase IV | E. coli | Equivalent high inhibitory activity as on DNA Gyrase. nih.gov | nih.gov |

| DNA Gyrase & Topoisomerase IV | S. aureus | Potent inhibition of both enzymes. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding the interactions between this compound and its biological targets at the atomic level. These in silico approaches complement experimental data and provide valuable insights into the binding modes and energetics of these interactions.

Molecular Docking : Molecular docking studies have been used to predict the binding orientation of moxifloxacin within the active sites of its target proteins. For instance, docking simulations of Moxifloxacin Hydrochloride with HSA have shown that the diazabicyclo moiety of the molecule inserts into a hydrophobic pocket of the protein, which is consistent with the experimental finding that it binds to site I. rsc.org In the context of its antibacterial targets, molecular docking has been employed to study the interaction of fluoroquinolones with DNA gyrase. genominfo.org These studies help to identify key amino acid residues involved in the binding and stabilization of the drug-enzyme complex.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the drug-protein complex over time, allowing for the assessment of its stability and the nature of the intermolecular forces involved. MD simulations of the Moxifloxacin Hydrochloride-HSA complex have confirmed that the drug binds stably to site I and that hydrogen bonds and van der Waals forces are the primary contributors to the stability of the complex. rsc.org

In Silico Design of Derivatives : Computational approaches are also utilized in the design of new derivatives of existing drugs. For example, in silico studies have been conducted on derivatives of moxifloxacin to explore their potential antibacterial activity against resistant strains of bacteria by evaluating their binding to mutated DNA gyrase. nih.gov

Molecular Docking Simulations to Predict Ligand-Target Binding Conformations

Molecular docking simulations have been instrumental in elucidating the binding conformations of moxifloxacin and its enantiomer, ent-moxifloxacin, with their primary bacterial targets, DNA gyrase and topoisomerase IV. These computational studies predict the preferred orientation and interactions of the ligand within the active site of the protein.

Docking studies on the crystal structure of Staphylococcus aureus DNA gyrase in complex with moxifloxacin have revealed key interactions. acs.org Moxifloxacin has been observed to bind between the gyrase enzyme and the DNA, near the enzyme's recognition site. fortuneonline.org This binding is stabilized by interactions such as hydrogen bonds and salt bridges with specific amino acid residues like Met127, Arg128, and Asp94. fortuneonline.org The core of moxifloxacin is designed for structural modifications to enhance binding affinity. conicet.gov.ar For instance, introducing hydrophobic radicals at the hydroxyl group at position 3 of the quinolone core has been suggested to increase antibacterial activity against mutated DNA gyrase. conicet.gov.ar

Similarly, docking studies with topoisomerase IV, the primary target in many Gram-positive bacteria, have been performed. acs.orgmdpi.com These simulations help in understanding the differential activities of fluoroquinolone enantiomers. For example, in silico molecular docking has been used to study the binding of moxifloxacin derivatives to the DNA gyrase of Porphyromonas gingivalis, including a mutated form, to predict inhibitory activity. conicet.gov.ar The binding of moxifloxacin can stabilize the DNA-enzyme complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death. patsnap.com

The stereochemistry of the ligand plays a crucial role in the binding affinity. Molecular docking studies comparing enantiomers often reveal that one enantiomer has a more favorable binding energy and a better fit within the active site. For instance, studies on other chiral fluoroquinolones have shown that S-enantiomers may have stronger bindings with chiral selectors compared to R-enantiomers. researchgate.net This difference in binding affinity can explain the observed differences in antibacterial potency between enantiomers.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the resulting complex.

MD simulations have been employed to study the complex of moxifloxacin with DNA and DNA gyrase. fortuneonline.org These studies have highlighted that moxifloxacin can comfortably bind to the DNA-gyrase complex even when the DNA is in an uncleaved state, offering new insights into the molecular mechanism of fluoroquinolones. fortuneonline.org The simulations can also help in refining the docked poses and understanding the flexibility of the active site. For instance, MD simulations can be used to repair and obtain a more biologically relevant assembly of DNA by adjusting the distances between base pairs at the cleavage sites. fortuneonline.org

Steered molecular dynamics (SMD) simulations have been used to evaluate the strength of interaction of moxifloxacin derivatives with DNA gyrase. conicet.gov.ar These simulations can provide information on the forces required to unbind the ligand from the active site, which can be correlated with the inhibitory activity of the compound. Such studies have suggested that certain derivatives of moxifloxacin could have strong inhibitory activity against resistant forms of bacteria. conicet.gov.ar

The stability of the ligand-protein complex is crucial for its inhibitory effect. MD simulations, coupled with binding free energy calculations such as MM-GBSA (Molecular Mechanics Generalized Born Surface Area), can quantify the binding affinity and identify the key residues contributing to the binding. fortuneonline.org These computational approaches are valuable in understanding the stereospecific interactions of enantiomers like ent-moxifloxacin with their targets and can guide the design of more potent and selective antibacterial agents.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, such as their electronic structure, charge distribution, and reactivity. These calculations can provide insights that are not readily accessible through experimental methods.

For fluoroquinolones, quantum chemical calculations can be used to determine parameters like polarizability and electrostatic potentials, which are important for their interaction with biological targets. nih.govgoettingen-research-online.de The distribution of charges within the molecule can influence its ability to form hydrogen bonds and other electrostatic interactions with the active site of an enzyme. goettingen-research-online.de

Studies have shown that for a series of fluoroquinolone antibiotics, the similarity in molecular dimensions and electrostatic potentials is a prerequisite for their biological activity. goettingen-research-online.de This suggests that the electronic properties of ent-moxifloxacin would differ from those of moxifloxacin, potentially leading to different interactions with the target enzymes and, consequently, different antibacterial activities.

Quantum chemical calculations can also be used in conjunction with other computational methods, such as QSAR (Quantitative Structure-Activity Relationship) studies, to develop models that predict the biological activity of new compounds. conicet.gov.ar By calculating various quantum chemical descriptors, it is possible to establish a mathematical relationship between the electronic structure of a molecule and its antibacterial efficacy. This approach can be particularly useful for understanding the stereoisomeric differentiation between moxifloxacin and ent-moxifloxacin.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Stereoisomeric Differentiation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is particularly valuable for understanding the differences in activity between stereoisomers, such as moxifloxacin and its enantiomer.

In the context of fluoroquinolones, QSAR studies have been used to identify the key structural features that contribute to their antibacterial activity. nih.gov These studies often involve the calculation of various molecular descriptors, including 2D and 3D properties, as well as quantum chemical parameters. nih.gov For example, a QSAR study on fluoroquinolones found that a small volume and large polarizability and surface area of substituents at the C-7 position contribute to a larger area under the curve (AUC), indicating better pharmacokinetic properties. nih.gov

For stereoisomeric differentiation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com These methods can create 3D models of the ligand-receptor interaction and identify the steric, electronic, and other properties that are important for activity. mdpi.com Such models can explain why one enantiomer is more active than the other by highlighting the specific interactions that are favored by the active enantiomer.

While specific QSAR studies focusing solely on the stereoisomeric differentiation of ent-moxifloxacin are not widely available in the provided search results, the principles of QSAR are applicable. nih.govexlibrisgroup.com By developing a QSAR model based on a series of chiral fluoroquinolones, it would be possible to predict the activity of ent-moxifloxacin and understand the structural basis for any observed differences in efficacy compared to moxifloxacin.

Comparative In Vitro Antibacterial Efficacy of Moxifloxacin Enantiomers

The antibacterial efficacy of a chiral drug can differ significantly between its enantiomers. The following sections detail the comparative in vitro studies of moxifloxacin and its enantiomer, ent-moxifloxacin.

Time-Kill Kinetic Studies and Microbial Growth Inhibition

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable information on the rate and extent of bacterial killing.

Moxifloxacin has been shown to have a rapid bactericidal effect against a range of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. nih.gov Time-kill curve experiments have demonstrated that moxifloxacin can achieve complete sterilization of a bacterial culture within 24 hours of incubation. medchemexpress.com The bactericidal effect of moxifloxacin has been found to be more rapid and effective when simulating the drug concentrations obtained in human serum compared to constant concentrations. nih.gov

When comparing enantiomers, it is expected that the more active enantiomer will exhibit a faster rate of killing and a lower minimum inhibitory concentration (MIC). For instance, studies on other chiral antibiotics have shown that one enantiomer can possess significantly greater antibacterial activity than the other. acs.org While specific time-kill kinetic data for ent-moxifloxacin is not detailed in the provided search results, it is a standard method to evaluate and compare the efficacy of enantiomers.

The table below summarizes the Minimum Inhibitory Concentrations (MICs) of moxifloxacin against various bacterial isolates, which is a measure of microbial growth inhibition.

| Bacterial Species | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Enterobacteriaceae (nalidixic acid-susceptible) | 663 | 0.12 | 0.5 | nih.gov |

| P. aeruginosa (ciprofloxacin-susceptible) | 128 | 2 | 4 | nih.gov |

| S. aureus (methicillin-susceptible) | 110 | 0.06 | 0.12 | nih.gov |

| S. pneumoniae | 136 | 0.25 | 0.25 | nih.gov |

| H. influenzae | 97 | 0.03 | 0.06 | nih.gov |

| M. catarrhalis | 40 | 0.06 | 0.25 | nih.gov |

| S. pyogenes | - | 0.03-0.5 | - | nih.gov |

| S. agalactiae | - | 0.03-0.5 | - | nih.gov |

Comparative Analysis of Cellular Mechanism of Action

The cellular mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. patsnap.comdrugbank.comnih.gov These enzymes are crucial for DNA replication, transcription, repair, and recombination. patsnap.comdrugbank.com

Moxifloxacin, like other fluoroquinolones, stabilizes the complex between these enzymes and DNA, leading to the formation of double-strand breaks in the bacterial chromosome and ultimately cell death. patsnap.com In Gram-negative bacteria, the primary target is often DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV. mdpi.com However, moxifloxacin is known to have a balanced activity against both enzymes. nih.gov The C8-methoxy group on the moxifloxacin structure is thought to contribute to its dual-targeting mechanism. mdpi.com

The stereochemistry of the drug can influence its interaction with these target enzymes. It is plausible that ent-moxifloxacin may exhibit a different affinity for DNA gyrase and topoisomerase IV compared to moxifloxacin. This difference in target affinity would likely result in a variation in their antibacterial potency and spectrum. For example, studies on other fluoroquinolones have shown that mutations in the target enzymes can affect the susceptibility to different quinolones to varying degrees. nih.gov

A comparative analysis of the inhibitory activity of moxifloxacin and ent-moxifloxacin against purified DNA gyrase and topoisomerase IV would be necessary to fully elucidate the stereochemical influence on their mechanism of action. Such studies would involve determining the IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity) for each enantiomer against both enzymes.

Complex Formation Studies with Metal Ions

The interaction of moxifloxacin with various metal ions has been the subject of several research endeavors, revealing the potential for complex formation that can influence the drug's properties. Studies have demonstrated that moxifloxacin can form complexes with a range of metal ions, including copper(II), iron(III), zinc(II), and aluminum(III). ptfarm.pl

Solid-state synthesis using Fourier Transform Infrared (FTIR) spectroscopy has shown that when moxifloxacin hydrochloride is triturated with salts of zinc (Zn2+), copper (Cu2+), and aluminum (Al3+), there is a noticeable disruption of the absorption band of the carbonyl groups around 1700 cm-1. researchgate.net This change indicates a direct interaction and complex formation between the drug and these metal ions. researchgate.net Conversely, no such interaction was observed with the monovalent potassium (K+) ion. researchgate.net

The stability of these complexes in solution has also been investigated. Potentiometric titrations have been used to determine the stability constants of binary (metal(II):fluoroquinolone in 1:1 and 1:2 ratios) and ternary (metal(II):fluoroquinolone:phenanthroline) complexes. mdpi.com Among the binary complexes with cobalt(II), nickel(II), zinc(II), and copper(II), only the Cu(II) complexes showed significant stability in solution, which is consistent with the Irving-Williams series. mdpi.com However, these binary complexes tended to dissociate at physiologically relevant concentrations and pH. mdpi.com

Ternary complexes, which also include a second ligand like 1,10-phenanthroline, have been found to be more stable than their binary counterparts. mdpi.com This increased stability is attributed to factors such as the formation of five- and six-membered rings, stacking interactions, and π-back bonding between the metal and the heteroaromatic N-base. mdpi.com Speciation analysis has confirmed that only these ternary complexes remain stable under physiological pH and at concentrations relevant for microbiological assays. mdpi.com

The interaction with metal ions can also affect the degradation of moxifloxacin. In acidic solutions and at elevated temperatures (90°C and 110°C), the presence of metal ions was found to accelerate the decomposition of moxifloxacin. ptfarm.pl The effect was most pronounced with Cu(II) ions, followed by Fe(III), Al(III), and Zn(II). ptfarm.pl This suggests that complexation can influence the chemical stability of the drug under certain conditions.

Furthermore, the complexation of moxifloxacin with europium(III) has been explored. A complex of europium(III) with 1,2-dihydro-2-oxoquinoline-4-carboxylic acid (DOCA) was developed as a luminescent probe for the quantification of moxifloxacin hydrochloride. researchgate.net The determination of moxifloxacin is based on the static quenching of the probe's luminescence upon coordination with the drug. researchgate.net

The interaction with multivalent cations can also have implications for the drug's absorption. It has been reported that drugs containing multivalent cations such as Mg++, Al+++, and Fe++ can impair the absorption of moxifloxacin. researchgate.net

Table 1: Observed Interactions of Moxifloxacin with Metal Ions

| Metal Ion | Method of Study | Observed Interaction | Reference |

| Zn2+, Cu2+, Al3+ | Solid State Synthesis (FTIR) | Perturbation of carbonyl group absorption band, indicating complex formation. | researchgate.net |

| K+ | Solid State Synthesis (FTIR) | No significant interaction observed. | researchgate.net |

| Co(II), Ni(II), Zn(II) | Potentiometric Titration | Binary complexes formed but were unstable in solution at physiological pH. | mdpi.com |

| Cu(II) | Potentiometric Titration | Stable binary complexes formed. Accelerated decomposition of moxifloxacin in the presence of Cu(II). | ptfarm.plmdpi.com |

| Fe(III), Al(III), Zn(II) | Hydrolysis Studies | Accelerated decomposition of moxifloxacin in the presence of these ions. | ptfarm.pl |

| Eu(III) | Luminescence Spectroscopy | Coordination with Eu(III)-DOCA complex, leading to luminescence quenching. | researchgate.net |

| Mg++, Al+++, Fe++ | Pharmacokinetic Studies | Impaired absorption of moxifloxacin. | researchgate.net |

Aggregation, Interaction, and Thermodynamic Characteristics in Solution

The behavior of moxifloxacin hydrochloride in solution, including its aggregation and interaction with other molecules, has been investigated using various physicochemical techniques. These studies provide insights into the thermodynamic forces governing these processes.

Conductivity measurements have been employed to study the interaction between moxifloxacin hydrochloride (MFH) and the cationic surfactant cetyltrimethylammonium bromide (CTAB) in aqueous solutions, as well as in the presence of alcohols and polyols. researchgate.net The formation of mixed micelles between MFH and CTAB indicates a strong interaction between the two molecules. The critical micelle concentration (cmc) of the MFH + CTAB mixture was found to be lower in the presence of alcohols (like 1-propanol) and polyols (like galactose and maltose) compared to in pure water, suggesting that these co-solvents favor the micellization process. researchgate.net

Thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°m), standard enthalpy of micellization (ΔH°m), and standard entropy of micellization (ΔS°m) have been calculated for the MFH + CTAB system. The negative values of ΔG°m across different conditions indicate that the micellization process is spontaneous. researchgate.net

Molecular dynamics simulations and thermophysical measurements have been used to study the interactions of moxifloxacin hydrochloride in binary mixtures with water at various temperatures. researchgate.net These studies, which measure properties like density, sound velocity, and refractive index, indicate that solute-solvent interactions are dominant. researchgate.net The interactions are characterized by hydrogen bonds, dipole-dipole interactions, and dipole-induced dipole interactions, which influence the structure of the surrounding water molecules. researchgate.net

Fluorescence quenching has been utilized to investigate the interaction between moxifloxacin and calf thymus DNA (ct-DNA) in aqueous solution. tubitak.gov.tr The results suggest an intercalative binding mode, where the moxifloxacin molecule inserts itself between the base pairs of the DNA. tubitak.gov.tr A static quenching mechanism was confirmed, and thermodynamic analysis revealed that the binding is driven by hydrogen bonding and Van der Waals forces. tubitak.gov.tr

Table 2: Thermodynamic Parameters for Moxifloxacin Interactions

| System | Method | Thermodynamic Parameter | Finding | Reference |

| Moxifloxacin HCl + CTAB in aqueous alcohol/polyol | Conductivity | Critical Micelle Concentration (cmc) | cmc values are lower in the presence of alcohols/polyols, indicating favorable micellization. | researchgate.net |

| Moxifloxacin HCl + CTAB in aqueous alcohol/polyol | Conductivity | Standard Gibbs Free Energy of Micellization (ΔG°m) | Negative values indicate a spontaneous micellization process. | researchgate.net |

| Moxifloxacin HCl in water | Molecular Dynamics & Thermophysical Measurements | Solute-Solvent Interactions | Dominant interactions are hydrogen bonds, dipole-dipole, and dipole-induced dipole. | researchgate.net |

| Moxifloxacin + calf thymus DNA | Fluorescence Quenching | Enthalpy Change (ΔH) | -118.4 kJ mol⁻¹ | tubitak.gov.tr |

| Moxifloxacin + calf thymus DNA | Fluorescence Quenching | Entropy Change (ΔS) | -299.4 J mol⁻¹ K⁻¹ | tubitak.gov.tr |

| Moxifloxacin + calf thymus DNA | Fluorescence Quenching | Binding Constant (K) | 1.28 x 10⁵ M⁻¹ at physiological pH | tubitak.gov.tr |

Chemical Stability and Degradation Pathway Investigations of Ent Moxifloxacin Hydrochloride

Hydrolytic Degradation Studies

Hydrolytic degradation involves the reaction of a substance with water. For moxifloxacin (B1663623) hydrochloride, this process is influenced by pH and temperature.

Kinetics and Thermodynamics of Hydrolysis

The degradation of moxifloxacin in aqueous solutions follows first-order kinetics. nih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the drug. Studies have shown that the hydrolysis of moxifloxacin is significantly influenced by pH, with the compound being more susceptible to degradation in acidic and alkaline conditions compared to neutral pH. uspharmacist.comajptonline.com For instance, the rate of photodegradation, a process often studied in aqueous solutions, is about 15 times higher at pH 2.0 and 28 times higher at pH 12.0 compared to pH 7.5, where it is most stable. nih.gov

The degradation process is also temperature-dependent. ptfarm.pl Increased temperatures accelerate the rate of hydrolysis. ajptonline.com In one study, significant decomposition was observed after heating moxifloxacin in 1 M HCl at temperatures from 40°C to 90°C. ptfarm.pluj.edu.pl Another study demonstrated that at elevated temperatures (90°C and 110°C), the decomposition of moxifloxacin in acidic solutions is a first-order reaction and is influenced by the presence of metal ions. ptfarm.plnih.gov

The thermodynamic parameters of hydrolysis, such as the activation energy (Ea), have been calculated to further characterize the degradation process. ptfarm.plnih.gov The presence of metal ions like Cu(II), Fe(III), Zn(II), and Al(III) can also impact the kinetics, with Cu(II) ions showing the most significant effect on accelerating the decomposition of moxifloxacin in acidic solutions. ptfarm.plnih.gov

Interactive Table: Kinetic Parameters for Moxifloxacin Degradation

| Condition | Rate Constant (k) | Half-life (t0.5) | Reference |

| Photodegradation at pH 7.5 | 0.69 x 10⁻⁴ min⁻¹ | Not specified | nih.govresearchgate.net |

| Photodegradation at pH 12.0 | 19.50 x 10⁻⁴ min⁻¹ | Not specified | nih.govresearchgate.net |

| Hydrolysis at 90°C (no metal ions) | Not specified | 1280.96 h | researchgate.net |

| Hydrolysis at 90°C (with Cu(II) ions) | Not specified | Not specified | ptfarm.plnih.gov |

Identification and Characterization of Hydrolytic Degradation Products

Several degradation products resulting from the hydrolysis of moxifloxacin have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). ptfarm.pluj.edu.plnih.gov In acidic conditions, one identified degradation product results from the decarboxylation of moxifloxacin. ptfarm.pluj.edu.pl Another potential degradation pathway involves the loss of the carboxyl group, followed by decarboxylation and hydrolysis of the 2,8-diazabicyclo[4.3.0]non-8-yl group. uj.edu.pl Two degradation products were observed under hydrolytic conditions in one study. molnar-institute.com

Photolytic Degradation Pathways and Photostability Assessment

Moxifloxacin is known to be sensitive to light. nih.govudhtu.edu.ua Its photodegradation follows first-order kinetics and is influenced by pH, with the molecule being most stable around pH 7.5. nih.gov The photodegradation is significantly faster in both acidic (pH 2.0) and alkaline (pH 12.0) solutions. nih.gov

Under visible light irradiation, one identified photodegradation product is 7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This product is formed through the opening of the hexahydroxy N-containing heterocycle and the formation of two alkene bonds in a pyrrole (B145914) ring. nih.gov The formation of this product is pH-dependent, with minimum production at pH 5.0 and maximum at pH 7.0. nih.gov Other studies have identified photodegradation products resulting from reactions such as defluorination and modifications to the C-7 side chain.

The presence of metal ions can also influence the photostability of moxifloxacin. In solution, ions like Cu(II) and Fe(III) have been shown to enhance the degradation of moxifloxacin under UVA irradiation. researchgate.net

Oxidative Degradation Mechanisms

Moxifloxacin is susceptible to oxidative degradation. scbt.com Stress testing with hydrogen peroxide (H2O2) has been used to study its oxidative degradation. molnar-institute.com One study on the degradation of moxifloxacin by gamma radiation, an advanced oxidation process, found that the presence of H2O2 enhanced the degradation. researchgate.net The degradation efficiency was evaluated by measuring the reduction in chemical oxygen demand (COD). researchgate.net While specific oxidative degradation products are not detailed in the provided context, it is known that the process can be influenced by the presence of oxidizing agents. scbt.com

Investigation of Stereochemical Instability: Racemization Pathways

Racemization is the process of conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. For moxifloxacin, which has two chiral centers, the potential for racemization to its enantiomer (ent-moxifloxacin) and conversion to its diastereomers exists. nih.govdaneshyari.com

However, studies have provided confirmatory evidence that racemization is not a significant degradation pathway for moxifloxacin hydrochloride, either in the solid state or in solution under various stress conditions (acidic, neutral, basic, or oxidizing). ajptonline.com This is attributed to the fact that inversion of the chiral centers would necessitate the cleavage of non-activated C-C single bonds, which is energetically unfavorable. ajptonline.com Capillary electrophoresis methods have been developed to separate moxifloxacin from its potential chiral degradation products, and these methods have been used to confirm that stereochemical conversion does not occur during stability testing. nih.govdaneshyari.com

Influence of Environmental Parameters on Chemical Stability (e.g., pH, Temperature, Light Exposure)

The chemical stability of moxifloxacin hydrochloride is significantly influenced by several environmental parameters:

pH: Moxifloxacin is most stable in neutral to slightly acidic conditions (around pH 7.5 for photostability). nih.govuspharmacist.com It is less stable in alkaline and strongly acidic environments, where degradation rates increase. uspharmacist.comajptonline.com The formation of photodegradation products is also pH-dependent. nih.gov

Temperature: Higher temperatures accelerate the degradation of moxifloxacin, particularly through hydrolysis. ajptonline.comptfarm.pl Encapsulation in halloysite (B83129) nanotubes has been shown to increase its thermal stability. udhtu.edu.ua

Light Exposure: Moxifloxacin is photosensitive and degrades upon exposure to UV and visible light. nih.govudhtu.edu.uamedsafe.govt.nz Specially designed studies have shown that while it can cause photosensitivity reactions, avoiding extensive exposure to UV irradiation or sunlight is recommended. medsafe.govt.nz Encapsulation has been explored as a method to improve its photostability. udhtu.edu.ua

Interactive Table: Influence of Environmental Parameters on Moxifloxacin Stability

| Parameter | Effect on Stability | Optimal Condition for Stability | Reference |

| pH | Significant impact on hydrolytic and photolytic degradation | Neutral (around 7.5 for photostability) | nih.govuspharmacist.com |

| Temperature | Higher temperature accelerates degradation | Controlled room temperature | uspharmacist.comptfarm.pl |

| Light | Degrades under UV and visible light | Protection from light | udhtu.edu.uamedsafe.govt.nz |

Solid-State Stability and Polymorphism Studies

Investigations into the solid-state properties of moxifloxacin hydrochloride have revealed the existence of various polymorphic and hydrated forms, which can significantly influence the stability and manufacturability of the final drug product. While specific studies on ent-moxifloxacin hydrochloride are not extensively detailed in the available literature, the behavior of moxifloxacin hydrochloride provides a crucial framework for understanding the potential solid-state characteristics of its enantiomer.

The stability of moxifloxacin hydrochloride is notably affected by environmental conditions such as humidity. Anhydrous forms of moxifloxacin hydrochloride have been shown to be hygroscopic, with a tendency to convert to a hydrate (B1144303) form at relative humidity levels as low as approximately 40%. google.com This conversion can be reversed by drying. google.com The presence of water is fundamental for maintaining the crystallinity of certain hydrated forms. researchgate.net

Forced degradation studies on solid moxifloxacin hydrochloride have shown that it is susceptible to degradation under heat. Heating the compound at 100°C for 8 hours resulted in a decrease in recovery, with the detection of three degradation products. researchgate.net However, the drug has demonstrated stability against daylight and thermal stress at 60°C for 30 days. researchgate.net

Several polymorphic forms of moxifloxacin hydrochloride have been identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR). researchgate.netwipo.intgoogle.comjustia.comgoogleapis.com These forms are often designated with terms like Form I, Form II, Form III, Form A, Form B, Form C, Form α1, and Form α2. google.comjustia.comgoogleapis.com The specific conditions of preparation, such as the solvent system and temperature, play a critical role in determining which polymorphic form is produced. justia.comgoogleapis.com

For instance, two polymorphic hydrate crystalline forms, designated as Form α1 and Form α2, have been identified. wipo.intgoogle.com Similarly, a monohydrate polymorph, designated as polymorph IV, has also been described. justia.com Anhydrous crystalline forms have also been extensively studied, with some patents detailing specific polymorphic forms like Form III and Form C. google.comgoogleapis.com The interconversion between these forms, particularly the transition from an anhydrous to a hydrated state, is a key consideration for pharmaceutical development. google.comresearchgate.net

The characterization data for some of these forms are summarized below:

Interactive Table: Polymorphic Forms of Moxifloxacin Hydrochloride

| Form | Key XRPD Peaks (2θ) | DSC Endotherm Peak (°C) |

| Form α1 | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 (± 0.2) google.com | ~250 google.com |

| Form α2 | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 (± 0.2) google.com | ~253 google.com |

| Polymorph IV (monohydrate) | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 (± 0.2) justia.com | Not specified |

| Anhydrous Form (predominant) | 7.1, 8.8, 13.1, 13.9, 16.6, 17.7, 22.1 (± 0.2) google.com | Not specified |

| Form C (anhydrous) | Not specified | 253 googleapis.com |

Studies on the stability of moxifloxacin hydrochloride in different storage conditions have shown that at 0% and 40% relative humidity, the crystal structure remains unchanged, indicating good physical stability. researchgate.net However, at higher humidity levels (75% and 90% RH), a hydrated crystalline form is observed. researchgate.net This highlights the importance of controlling humidity during the manufacturing and storage of moxifloxacin hydrochloride-based pharmaceuticals. The formation of hydrates can impact the solubility of the drug, with hydrated forms generally being less soluble than their anhydrous counterparts. researchgate.net

The potential for polymorphism and hydrate formation underscores the need for careful control over the manufacturing processes, such as wet granulation, which could provide a favorable environment for such transformations. researchgate.net

Formulation Science and Advanced Delivery System Research Academic Focus on Material Science

Strategies for Enhancing Solubility and Dissolution Characteristics

The therapeutic efficacy of a drug is often linked to its solubility and dissolution rate. For ent-moxifloxacin hydrochloride, various material science strategies are being explored to improve these key characteristics.

The ability of a compound to exist in more than one crystalline form is known as polymorphism, and these different forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability. mdpi.comwiley-vch.de Research into moxifloxacin (B1663623) hydrochloride has identified several polymorphic and hydrated crystalline forms.

A study evaluating the solid-state stability of moxifloxacin hydrochloride found that the initial crystalline structure remained unchanged when stored at 0% and 40% relative humidity (RH). researchgate.net However, when stored at higher humidity levels (75% and 90% RH), a hydrated crystalline form was identified. researchgate.net Crucially, solubility assays using the shake-flask method determined that this hydrated form is less soluble than the initial form of moxifloxacin hydrochloride. researchgate.net This finding suggests that wet granulation processes might be unsuitable for pharmaceutical production, as the conditions could favor the formation of the less soluble hydrate (B1144303). researchgate.net

Patents have described the discovery of specific polymorphic hydrate crystalline forms, designated Form α1 and Form α2. google.com The identification of these distinct forms is critical, as the rate of dissolution can directly impact the bioavailability of an orally administered active ingredient. google.com The properties of these polymorphs are summarized in the table below.

Table 1: Characteristics of Identified Crystalline Forms of Moxifloxacin Hydrochloride

| Crystalline Form | Key Identifying Characteristics | Relative Solubility | Reference |

|---|---|---|---|

| Initial Form (Anhydrous) | Stable at low relative humidity (0-40% RH). | More Soluble | researchgate.net |

| Hydrated Form | Forms at high relative humidity (75-90% RH). | Less Soluble | researchgate.net |

| Form α2 (Hydrate) | Characterized by an XRPD pattern with peaks at approximately 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 ± 0.2° 2θ. Features a DSC endotherm maximum peak at about 253 °C. | Not specified, but different polymorphs have different solubility profiles. | google.com |

This table summarizes key findings on the different crystalline forms of moxifloxacin hydrochloride and their relative solubility.

The hydrochloride salt of ent-moxifloxacin is commonly used, but its solubility can be influenced by the formulation's excipients. Research has shown that while moxifloxacin hydrochloride is soluble in water, its solubility is extremely poor in the presence of sodium chloride. google.com This presents a challenge for developing parenteral formulations, which must be isotonic. For solutions with a moxifloxacin HCl concentration above approximately 0.2% (w/v), achieving optimal isotonicity with sodium chloride is not feasible due to the drastic reduction in the drug's solubility. google.com

However, it has been found that at specific concentrations, a stable formulation can be achieved. Aqueous formulations containing 0.04% to 0.4% (w/v) of moxifloxacin hydrochloride and 0.4% to 0.9% (w/v) of sodium chloride can be prepared, which is suitable for parenteral administration. google.com The solubility of moxifloxacin hydrochloride has also been systematically measured in various solvents, demonstrating a clear hierarchy: it is most soluble in water, followed by ethanol, with significantly lower solubility in 2-propanol and acetone. acs.org The solubility in water is approximately three orders of magnitude higher than in acetone. acs.org

Solid dispersion is a well-established technique to enhance the dissolution rate of poorly water-soluble drugs by dispersing the active ingredient in an inert carrier matrix, often in an amorphous state. matjournals.netijrpc.com This approach has been applied to moxifloxacin hydrochloride through advanced manufacturing processes like hot-melt extrusion (HME).

One study focused on creating sustained-release ocular inserts of moxifloxacin hydrochloride using HME. nih.gov In this process, the drug was combined with a polymer (Eudragit™ FS-100) and a plasticizer (propylene glycol). nih.gov Differential scanning calorimetry (DSC) analysis of the resulting inserts confirmed that the crystalline moxifloxacin hydrochloride was converted into an amorphous form within the polymer matrix. nih.gov This amorphous solid dispersion did not recrystallize during a four-month stability study, indicating good physical stability. nih.gov The conversion to an amorphous state is a key principle of solid dispersion technology for improving solubility and release characteristics. matjournals.net

Reducing the particle size of a drug to the micrometer or nanometer range dramatically increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates. Several studies have focused on preparing this compound nanoparticles.

Nanoparticles have been successfully prepared using methods such as nanoprecipitation and solvent displacement. ijndd.inijpsnonline.comresearchgate.net In one study, moxifloxacin hydrochloride nanoparticles were prepared using Poly D, L-lactide, with a 3² factorial design used to optimize the formulation based on drug-to-polymer ratio and homogenizer speed. ijndd.in Another study used the solvent displacement method with Eudragit RL 100 as the polymer, achieving mean particle sizes below 200 nm. researchgate.net These nanoparticles exhibited a positive zeta potential, ranging from +10 mV to +40 mV. researchgate.net The formation of nanoparticles effectively disperses the drug, and characterization by DSC and X-ray diffraction (XRD) has shown the drug to be dispersed within the nanoparticles rather than existing in a crystalline state. ijndd.in